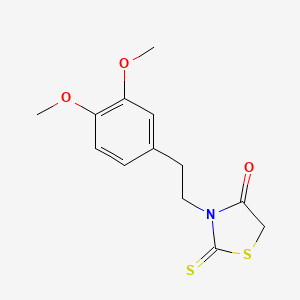

Rhodanine, 3-(3,4-dimethoxyphenethyl)-

Vue d'ensemble

Description

Rhodanine, 3-(3,4-dimethoxyphenethyl)- is a heterocyclic compound with a thiazolidine core. It is known for its diverse biological activities and has garnered significant interest in medicinal chemistry. The compound’s structure includes a thioxo group on the second carbon and a carbonyl group on the fourth carbon, making it a versatile molecule for various applications .

Méthodes De Préparation

The synthesis of Rhodanine, 3-(3,4-dimethoxyphenethyl)- typically involves multiple steps. One common method includes the reaction of carbon disulfide, ammonia, and chloroacetic acid, which proceeds via an intermediate dithiocarbamate . Industrial production methods often require highly reactive functional groups and specific reaction conditions to ensure the purity and yield of the final product .

Analyse Des Réactions Chimiques

Rhodanine, 3-(3,4-dimethoxyphenethyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Anticancer Activity

Rhodanine derivatives have been explored for their anticancer properties. Notably, research has shown that certain rhodanine compounds can induce apoptosis in cancer cells through modulation of the Bcl-2 family proteins and other signaling pathways. For instance, a study highlighted the cytotoxic effects of 3-substituted rhodanine derivatives against various cancer cell lines including MCF-7 (breast cancer) and K562 (leukemia) cells. One specific compound exhibited a significant inhibition rate of 64.4% at a concentration of 100 µg/mL against MCF-7 cells .

Table 1: Anticancer Activity of Rhodanine Derivatives

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MCF-7 | 100 | Induces apoptosis |

| Compound 4 | HCT116 (colorectal) | 10 | Selective antitumor activity |

| Compound 5 | Various cancer lines | 1.2–8.7 | Cytotoxic activity |

| Compound 12 | Gastric cancer (HGC) | TBD | Potential anticancer agent |

Enzyme Inhibition

The compound also exhibits significant potential as an enzyme inhibitor. Rhodanines have been identified as inhibitors of metallo-β-lactamases (MBLs), which are critical in combating antibiotic resistance. The hydrolysis of rhodanines to enethiols has been shown to chelate zinc ions at the active site of MBLs, thereby inhibiting their activity . This mechanism is particularly important in the context of developing new antibiotics.

Table 2: Enzyme Inhibition Studies

| Enzyme Type | Inhibitor Type | Mechanism |

|---|---|---|

| Metallo-β-lactamase | Rhodanine-derived enethiols | Chelation of Zn(II) ions |

| Aldose reductase | Epalrestat (rhodanine-3-acetic acid) | Inhibition in diabetic treatment |

Therapeutic Uses

Rhodanine derivatives have also been explored for their therapeutic applications beyond anticancer effects. Epalrestat, a well-known rhodanine derivative, is utilized clinically for treating diabetic complications by inhibiting aldose reductase, a key enzyme in glucose metabolism under hyperglycemic conditions . This application underscores the potential of rhodanines in managing chronic diseases.

Case Studies and Research Findings

Several studies have documented the effectiveness and mechanisms through which rhodanine derivatives exert their biological effects:

- Anticancer Mechanisms : A study demonstrated that certain rhodanine compounds selectively inhibit cancer cell growth while sparing normal fibroblasts, highlighting their potential for targeted cancer therapy .

- Enzyme Interaction Studies : Research indicated that the hydrolysis products of rhodanines could serve as dual inhibitors for both MBLs and aldose reductase, suggesting a multifaceted approach to drug design using these compounds .

- Clinical Applications : Epalrestat's long-standing use in Japan since 1992 provides a clinical validation for rhodanines as effective therapeutic agents in diabetes management .

Mécanisme D'action

The mechanism of action of Rhodanine, 3-(3,4-dimethoxyphenethyl)- involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase enzymes, which play a crucial role in maintaining pH homeostasis in cells . The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Rhodanine, 3-(3,4-dimethoxyphenethyl)- is unique compared to other similar compounds due to its specific substituents and biological activities. Similar compounds include:

Rhodanine-3-acetic acid: Used in the treatment of diabetic complications.

5-arylmethylidenerhodanines: Known for their broad spectrum of pharmacological activities.

These compounds share the rhodanine core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of Rhodanine, 3-(3,4-dimethoxyphenethyl)- .

Activité Biologique

Rhodanine derivatives, particularly those functionalized with various substituents, have gained attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Rhodanine, 3-(3,4-dimethoxyphenethyl)- , exploring its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of Rhodanine Derivatives

Rhodanine derivatives can be synthesized through various methods, including the condensation of thiosemicarbazones with α-keto acids. The compound Rhodanine, 3-(3,4-dimethoxyphenethyl)- specifically has been synthesized as part of a series aimed at evaluating its pharmacological properties. The synthetic pathway often involves modifying the rhodanine core to enhance its biological profile.

Biological Activity Overview

The biological activities of Rhodanine derivatives are broad and include:

- Anticancer Activity : Studies have shown that rhodanine-based compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, rhodanine derivatives have been tested against A549 (lung adenocarcinoma), PC-3 (prostate cancer), and HepG2 (hepatocellular carcinoma) using the MTT assay to determine their efficacy in inhibiting cell proliferation .

- Cardiovascular Effects : Some derivatives have been identified as potential antiarrhythmic agents. For instance, KCB-328, a derivative of rhodanine, was shown to prolong the effective refractory period and action potential duration in isolated guinea pig papillary muscles .

- Antibacterial Properties : Rhodanine compounds have also demonstrated antibacterial activity. For example, certain synthesized rhodanine derivatives showed promising results against E. coli, indicating their potential as antimicrobial agents .

Anticancer Activity

A recent study evaluated a series of rhodanine-3-acetic acid derivatives for their antiproliferative effects on human cancer cell lines. The findings indicated that several compounds exhibited IC50 values comparable to established anticancer drugs like gefitinib. Notably, compounds I1 and I19 showed strong activity against A549 and PC-3 cells, with IC50 values significantly lower than those of the control agents .

| Compound | A549 IC50 (µM) | PC-3 IC50 (µM) |

|---|---|---|

| I1 | 12.4 ± 4.84 | 7.28 ± 6.09 |

| I19 | 12.2 ± 4.01 | 6.5 ± 5.00 |

| Gefitinib | 56.5 ± 4.73 | 54.5 ± 3.59 |

The mechanism by which rhodanine derivatives exert their anticancer effects is believed to involve interaction with tubulin, disrupting microtubule dynamics essential for cell division . This mechanism aligns with findings from other studies indicating that rhodanine analogs can inhibit cell proliferation through microtubule stabilization or destabilization.

Antibacterial Activity

In vitro studies on the antibacterial efficacy of rhodanine derivatives revealed a minimum inhibitory concentration (MIC) of 50 mg/mL against E. coli, showcasing their potential as antibacterial agents . The exploration of these compounds is particularly relevant given the rise in antibiotic-resistant bacteria.

Structure-Activity Relationships (SAR)

The SAR studies conducted on rhodanine derivatives have highlighted several key features that influence their biological activity:

- Substituent Effects : The presence of methoxy groups at specific positions on the phenethyl moiety significantly enhances anticancer activity.

- Core Modifications : Variations in the rhodanine core structure can lead to improved binding affinities for target proteins involved in cancer progression.

Propriétés

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c1-16-10-4-3-9(7-11(10)17-2)5-6-14-12(15)8-19-13(14)18/h3-4,7H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSZXGHWVPFNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)CSC2=S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302377 | |

| Record name | Rhodanine, 3-(3,4-dimethoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671892 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23522-20-5 | |

| Record name | Rhodanine,4-dimethoxyphenethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhodanine, 3-(3,4-dimethoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.